7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug development, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination reactions. Common synthetic routes include:
Condensation Reaction: The initial step involves the condensation of 2-aminopyridine with 2-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides, while substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of drugs for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Research: It serves as a tool compound in the study of biological pathways and molecular targets.
Material Science: The unique structural properties of imidazo[1,2-a]pyridines make them useful in the development of advanced materials.
Industrial Applications: The compound is used in the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its specific structure and functional groups. For example, it may inhibit kinases or modulate GABA receptors, leading to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the chlorine and fluorine substituents.
7-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine: A similar compound with a bromine atom instead of chlorine.
7-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine: A compound with chlorine atoms at both the 7-position and the phenyl ring.
Uniqueness
7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potency, selectivity, and pharmacokinetic properties compared to other similar compounds.
Properties
Molecular Formula |
C13H8ClFN2 |
---|---|
Molecular Weight |
246.67 g/mol |
IUPAC Name |
7-chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8ClFN2/c14-9-5-6-17-8-12(16-13(17)7-9)10-3-1-2-4-11(10)15/h1-8H |
InChI Key |
ZKYJTASWDAECMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC(=CC3=N2)Cl)F |
Origin of Product |
United States |
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